molecular formula C30H34N4O8 B13379574 Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate

Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate

Cat. No.: B13379574
M. Wt: 578.6 g/mol
InChI Key: WJBKOXXIXANSFA-BAKUEXQJSA-N
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Description

Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups, such as:

Uniqueness

What sets Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C30H34N4O8

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl N-[(E)-2-[[4-[2-[4-[[(E)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]phenyl]ethyl]phenyl]iminomethyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C30H34N4O8/c1-5-41-29(39)33-27(37)25(19(3)35)17-31-23-13-9-21(10-14-23)7-8-22-11-15-24(16-12-22)32-18-26(20(4)36)28(38)34-30(40)42-6-2/h9-18,35-36H,5-8H2,1-4H3,(H,33,37,39)(H,34,38,40)/b25-19+,26-20+,31-17?,32-18?

InChI Key

WJBKOXXIXANSFA-BAKUEXQJSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/O)\C)/C=NC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C/C(=C(\O)/C)/C(=O)NC(=O)OCC

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=CC(=C(C)O)C(=O)NC(=O)OCC

Origin of Product

United States

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